3-Methyl-1,8-naphthyridine-2-carboxylic acid
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Overview
Description
3-Methyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,8-naphthyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions such as NaN3 or Me3SiN3 under microwave irradiation .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-1,8-naphthyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, interfering with RNA synthesis and protein synthesis . This binding is often reversible, allowing for modulation of biological processes without permanent alteration of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another naphthyridine derivative known for its antibacterial properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Quassidine E: A naturally derived naphthyridine with anti-inflammatory properties.
Uniqueness
3-Methyl-1,8-naphthyridine-2-carboxylic acid stands out due to its versatile synthetic routes and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse products makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-methyl-1,8-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKAKEGGHTUZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CC=C2)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535411-56-3 |
Source
|
Record name | 3-methyl-1,8-naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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